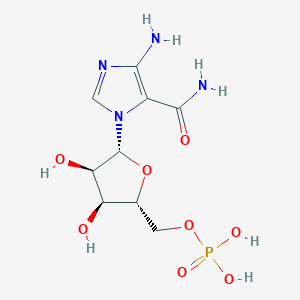

5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate

Vue d'ensemble

Description

5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate is a natural metabolic intermediate of purine biosynthesis present in all organisms . It plays significant regulatory roles under physiological conditions, notably through its direct interactions with transcription factors . In humans, it accumulates in several metabolic diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate is synthesized from succinyl-5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate by the enzyme adenylosuccinate lyase . This enzyme is inhibited by 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate through feedback regulation .

Industrial Production Methods

The industrial production methods for this compound are not well-documented in the available literature. it is typically produced in laboratory settings using the aforementioned synthetic route.

Analyse Des Réactions Chimiques

Types of Reactions

5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate undergoes various types of reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions include various derivatives of 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate, which can have different biological activities and properties.

Applications De Recherche Scientifique

5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of purine nucleotides.

Biology: It plays a role in the regulation of various metabolic pathways.

Medicine: It has been studied for its potential therapeutic effects in metabolic diseases and cancer.

Industry: It is used in the production of various pharmaceuticals and biochemical reagents.

Mécanisme D'action

The mechanism of action of 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate involves its ability to stimulate the AMP-activated protein kinase (AMPK) activity . This activation leads to various downstream effects, including the regulation of glucose and lipid metabolism . It also interacts with transcription factors and other molecular targets to exert its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine monophosphate (AMP): A similar compound that also activates AMPK.

Succinyl-5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate: The precursor in the synthesis of 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate.

Uniqueness

5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate is unique due to its specific role in purine biosynthesis and its ability to regulate multiple metabolic pathways . Its accumulation in metabolic diseases and its potential therapeutic effects further highlight its uniqueness .

Activité Biologique

5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate, commonly known as AICAR, is a significant compound in the field of biochemistry and pharmacology. It serves as a natural metabolic intermediate in purine biosynthesis and has garnered attention for its diverse biological activities, particularly in metabolic regulation and potential therapeutic applications.

- Molecular Formula : C9H15N4O8P

- Molecular Weight : 338.21 g/mol

- CAS Number : 3031-94-5

- HPLC Purity : >95%

AICAR is characterized by its ability to influence cellular metabolism through the activation of AMP-activated protein kinase (AMPK), a critical regulator of energy homeostasis in cells.

AICAR is recognized primarily for its role as an AMPK activator. Upon entering cells, AICAR is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide ribonucleoside monophosphate), which mimics AMP and activates AMPK. This activation leads to various downstream effects, including:

- Increased glucose uptake in muscle cells.

- Enhanced fatty acid oxidation , contributing to improved metabolic profiles.

- Inhibition of protein synthesis , which may have implications for cancer therapy.

1. Metabolic Regulation

AICAR has been shown to play a pivotal role in metabolic diseases such as type 2 diabetes. It enhances insulin sensitivity and promotes glucose uptake in skeletal muscle, which can be beneficial for managing blood sugar levels.

2. Antiproliferative Effects

Research indicates that AICAR exhibits antiproliferative properties, particularly against aneuploid cells—cells with an abnormal number of chromosomes. It induces apoptosis (programmed cell death) in these cells, making it a candidate for cancer treatment strategies.

3. Endurance Enhancement

AICAR has been reported to increase endurance in sedentary mice, suggesting potential applications in sports medicine and physical performance enhancement. This effect is attributed to its ability to stimulate mitochondrial biogenesis and improve muscle oxidative capacity.

Case Studies and Research Findings

Several studies have explored the effects of AICAR on various biological systems:

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-5-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)13(2-12-7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYDDOATBNVEES-UUOKFMHZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N4O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.